6-Amino-5-fluoronicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-amino-5-fluoropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,8,10)(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFYUOITKYRPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Amino 5 Fluoronicotinamide
Established Synthetic Pathways for 6-Amino-5-fluoronicotinamide
The synthesis of this compound can be achieved through several established pathways, which primarily involve the construction of the substituted pyridine (B92270) ring followed by the formation of the amide group.
Precursor Synthesis and Halogenation Strategies
The foundation of synthesizing this compound lies in the preparation of appropriately substituted pyridine precursors. A common strategy involves the synthesis of a fluorinated nicotinic acid derivative, which serves as a key intermediate.
One documented method starts from 2-fluoro-5-methylpyridine. This precursor undergoes oxidation to yield 6-fluoronicotinic acid. The oxidation is typically performed using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in an aqueous solution. chemicalbook.com This reaction specifically targets the methyl group, converting it to a carboxylic acid while leaving the fluorinated pyridine ring intact.
Another versatile precursor is 2,6-dichloro-5-fluoronicotinic acid. This compound already contains the necessary fluorine atom and features two chlorine atoms that can be selectively substituted in subsequent steps. The presence of multiple halogen atoms allows for regioselective chemical transformations to introduce the required amino and amide functionalities.
The table below summarizes a key precursor synthesis method.
| Starting Material | Reagents | Product | Key Transformation |
| 2-Fluoro-5-methylpyridine | 1. KMnO₄, KOH, H₂O2. HCl | 6-Fluoronicotinic acid | Oxidation of methyl group |
This table is generated based on data from a synthesis example. chemicalbook.com
Amination and Amidation Reactions to Form the Nicotinamide (B372718) Moiety
With a suitable precursor like 6-amino-5-fluoronicotinic acid in hand, the final step is the formation of the primary amide, known as amidation. This transformation is a standard procedure in organic synthesis. A direct and efficient method involves activating the carboxylic acid group and then reacting it with an ammonia (B1221849) source. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride intermediate, which readily reacts with ammonia or ammonium (B1175870) hydroxide (B78521) to yield the desired nicotinamide.
Alternatively, peptide coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and ammonia. Reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) have been shown to be effective for similar amide bond formations under mild conditions, often leading to high yields and purity. frontiersin.org
Another synthetic strategy involves introducing the amino group at a later stage. For instance, a precursor like 6-chloro-5-fluoronicotinic acid can first be converted to 6-chloro-5-fluoronicotinamide. Subsequently, the chlorine atom at the 6-position can be displaced by an amino group through a nucleophilic aromatic substitution reaction using ammonia. This amination reaction is a common method for synthesizing 6-aminopyridine derivatives.
| Precursor | Reagents | Product | Key Transformation |
| 6-Amino-5-fluoronicotinic acid | 1. SOCl₂ or (COCl)₂2. NH₄OH | This compound | Amidation |
| 6-Chloro-5-fluoronicotinamide | NH₃ | This compound | Nucleophilic Aromatic Substitution (Amination) |
Advanced Synthetic Techniques for Improved Yields and Purity
To enhance the efficiency, yield, and purity of this compound synthesis, advanced techniques can be employed. The Zincke reaction, a method for synthesizing pyridinium (B92312) salts, has been adapted for the synthesis of isotopically labeled nicotinamide. acs.org Modern modifications of this reaction utilize anhydrous solvents and mild, room-temperature conditions to avoid the formation of resinous byproducts, thereby simplifying purification and improving yields. acs.org
Purification of the final product and its intermediates is critical. Chromatographic methods, such as column chromatography on silica (B1680970) gel or reverse-phase high-performance liquid chromatography (HPLC), are standard for isolating the compound with high purity. nih.govprotocols.io For instance, in the synthesis of related nicotinamide derivatives, octadecyl-functionalized silica gel has been used to effectively separate the desired product from starting materials and byproducts. nih.gov
Derivatization Reactions of the this compound Scaffold
The this compound molecule possesses two primary reactive sites for derivatization: the 6-amino group and the amide functionality at the 3-position. These groups allow for a variety of chemical transformations to produce a library of related compounds.
Modifications at the Amino Group
The primary aromatic amino group at the 6-position is nucleophilic and can undergo a range of common chemical reactions. These include acylation, alkylation, and the formation of ureas.
A notable derivatization method involves reacting the amino group with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). This reaction labels the primary amine to form a highly fluorescent and stable urea (B33335) derivative, which is useful for analytical purposes. nih.gov The derivatization is a simple, one-step procedure that proceeds rapidly. nih.gov Other reagents can also be used to specifically modify primary amines for analytical applications like mass spectrometry. mdpi.com
Common derivatization reactions at the amino group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Urea Formation: Reaction with isocyanates or reagents like AQC.
| Reagent Class | Functional Group Formed | Purpose |
| Acyl Halides / Anhydrides | Amide | Modify biological activity or chemical properties |
| Isocyanates | Urea | Create derivatives for structure-activity relationship studies |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescent Urea | Analytical detection and quantification nih.gov |
| Trimethylpyrylium tetrafluoroborate (B81430) (TMPy) | Pyridinium salt | Mass spectrometry analysis mdpi.com |
Reactions at the Amide Functionality
The primary amide group of the nicotinamide moiety also offers opportunities for chemical modification, although it is generally less reactive than the 6-amino group. The structure of nicotinamide consists of a pyridine ring with a primary amide group attached at the meta position. wikipedia.org
Key reactions involving the amide group include:
Hydrolysis: The amide can be hydrolyzed back to the corresponding carboxylic acid (6-amino-5-fluoronicotinic acid) under acidic or basic conditions. This reaction is essentially the reverse of the amidation step.
Dehydration: Treatment with a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (B1165640) (TFAA), can convert the primary amide into a nitrile (6-amino-5-fluoronicotinonitrile). This transformation is a known reaction for the parent nicotinamide structure. wikipedia.org
Hofmann Rearrangement: Under specific conditions with reagents like bromine and sodium hydroxide, primary amides can undergo rearrangement to form a primary amine with one fewer carbon atom. While theoretically possible, this reaction would significantly alter the core structure.
These transformations allow for the conversion of this compound into other important chemical building blocks.
Transformations on the Pyridine Ring System
The chemical reactivity of the pyridine ring in this compound is significantly influenced by its substituents. The presence of the electron-withdrawing fluorine atom and carboxamide group, along with the electron-donating amino group, creates an electron-deficient aromatic system. This electronic nature makes the ring susceptible to specific types of chemical transformations, particularly nucleophilic-type ring transformations.
In related electron-deficient pyridine systems, such as 1-methyl-3,5-dinitro-2-pyridone, the ring is prone to attack by nucleophiles. nih.gov This can lead to a ring-opening reaction, followed by the elimination of a leaving group and subsequent re-cyclization to form new heterocyclic or carbocyclic systems. nih.gov For instance, the reaction of dinitropyridone with a ketone in the presence of a nitrogen source like ammonia can lead to the formation of nitropyridines. nih.gov This process involves the initial addition of a nucleophile, cleavage of C-C bonds within the ring, and subsequent reconstruction to yield a new functionalized compound. nih.gov
While specific ring transformation studies on this compound are not extensively documented, the principles derived from similar electron-poor pyridines are applicable. Nucleophilic attack is a plausible transformation, potentially leading to the substitution of the fluorine atom or more complex ring-opening and rearrangement pathways, depending on the reaction conditions and the nature of the attacking nucleophile. The synthesis of related pyridine-2,6-dicarboxamides often involves the condensation of pyridine-2,6-dicarbonyl dichloride with various amines, demonstrating the manipulation of functional groups attached to the pyridine core without altering the ring itself. mdpi.com
Radiochemical Synthesis and Isotopic Labeling of Fluoronicotinamide Derivatives
The structural features of fluoronicotinamides make them valuable scaffolds for the development of radiotracers, particularly for Positron Emission Tomography (PET). The introduction of positron-emitting isotopes like fluorine-18 (B77423) ([¹⁸F]) or single-photon emitting isotopes such as iodine-123 ([¹²³I]) is crucial for these applications.
Strategies for [¹⁸F]Fluorine Incorporation
The most common strategy for incorporating the short-lived [¹⁸F] isotope (t½ ≈ 109.8 min) into aromatic rings is through nucleophilic aromatic substitution (SₙAr). nih.govfrontiersin.org This method requires a suitable precursor molecule containing an aromatic ring that is "activated" by electron-withdrawing groups, which stabilize the intermediate Meisenheimer complex formed during the reaction. frontiersin.org A good leaving group, such as a nitro group (-NO₂) or a trialkylammonium salt (-N⁺R₃), must be positioned ortho or para to the activating group. nih.govmdpi.com
The radiosynthesis of [¹⁸F]-labeled fluoronicotinamide derivatives typically involves reacting a precursor with [¹⁸F]fluoride, which is produced in a cyclotron. nih.gov The [¹⁸F]fluoride is usually activated using a potassium/kryptofix (K₂₂₂) complex. nih.gov The reaction is carried out at elevated temperatures in an appropriate solvent. For example, the synthesis of the nicotinamide-benzamide conjugate ¹⁸F-FNABZA was achieved with a radiochemical yield of 1 ± 0.5%. nih.gov A "fluorination on the Sep-Pak" method has also been developed, which can simplify and automate the synthesis process, as demonstrated in the preparation of 6-[¹⁸F]FPy-T140, a ligand for the CXCR4 receptor. mdpi.com
| Target Compound | Precursor Type | Leaving Group | Radiochemical Yield (Decay-Corrected) | Reference |
|---|---|---|---|---|
| 18F-FNABZA | Nicotinamide-benzamide | Not specified | 1 ± 0.5% | nih.gov |
| 18F-FPABZA | Picolinamide-benzamide | Not specified | 26 ± 5% | nih.gov |
| 6-[18F]FPy-T140 | Triflate salt of 6-N,N,N-trimethylaminium nicotinic acid NHS ester | -N⁺(CH₃)₃ | 6–17% | mdpi.com |
| [18F]FPEB | Diaryliodonium salt | Aryl group | 52% (Improved method) | frontiersin.org |
Radioiodination Approaches for Analogous Compounds
Radioiodination is a common technique for labeling molecules for SPECT (Single Photon Emission Computed Tomography) imaging. For nicotinamide derivatives, a prevalent method is the iododestannylation reaction. nih.gov This approach involves the synthesis of a trialkylstannyl precursor, typically a tributyltin (-Sn(Bu)₃) derivative, at the position where the radioiodine is to be introduced. This precursor is then reacted with a source of radioiodine, such as no-carrier-added iodine-123 ([¹²³I]), in the presence of a mild oxidizing agent. This method was successfully used to prepare N-(2-(diethylamino)ethyl)-5-[¹²³I]iodonicotinamide. nih.gov
Another approach is radioiododothallation, which is particularly useful when direct electrophilic substitution is difficult due to the electronic properties of the aromatic ring. mdpi.com This was the method of choice for preparing ¹³¹I-IFNABZA, a radioiodinated fluoronicotinamide-benzamide derivative, which yielded a radiochemical yield of 40 ± 5%. mdpi.com
| Target Compound | Precursor Type | Reaction Method | Isotope | Reference |
|---|---|---|---|---|
| N-(2-(diethylamino)ethyl)-5-iodonicotinamide | Tributylstannyl derivative | Iododestannylation | 123I | nih.gov |
| 131I-IFNABZA | Fluoronicotinamide-benzamide | Radioiododothallation | 131I | mdpi.com |
| 131I-ICNA | Nicotinamide-benzamide | Not specified | 131I | mdpi.com |
Purification and Characterization Methodologies for Radiolabeled Products
Following radiosynthesis, rigorous purification is essential to remove unreacted radioisotopes, precursors, and any radiochemical or chemical impurities. iaea.org These impurities can have different biological distributions, potentially compromising the quality of the resulting medical image. iaea.org The standard and most effective method for purifying radiolabeled nicotinamide derivatives is semi-preparative High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net
HPLC systems for radiochemicals are equipped with a UV detector to monitor the mass of the compounds and a radioactivity detector (such as a flow-scintillation analyzer) connected in series. nih.gov This dual-detector setup allows for the collection of the desired radioactive product peak, separating it from other components. For example, a previously published method for purifying NADPH was modified by adjusting the mobile phase composition (reducing methanol (B129727) from 15% to 7.5%) to achieve better separation of the product from nicotinamide impurities. nih.gov In some automated synthesis platforms, solid-phase extraction (SPE) cartridges, such as the Oasis MCX cartridge, are used to effectively remove unreacted precursors from the crude reaction mixture before final purification. mdpi.com
The characterization of the final product involves analytical HPLC to confirm its identity and determine its radiochemical purity, which should ideally be >95-98%. mdpi.comiaea.org The identity is confirmed by comparing the retention time of the radioactive product with that of a non-radioactive, authenticated reference standard.
| Technique | Purpose | Details/Example | Reference |
|---|---|---|---|
| Semi-Preparative HPLC | Purification | Used to separate [carbonyl-14C]-NADPH from NADP+ and nicotinamide. | nih.gov |
| Solid-Phase Extraction (SPE) | Purification/Cleanup | Oasis MCX plus cartridge used to remove unreacted precursor in 6-[18F]SFPy synthesis. | mdpi.com |
| Analytical HPLC with Radiodetector | Characterization | Used to determine the >99.5% purity of [carbonyl-14C]-NADPH. | nih.gov |
| Liquid Scintillation Counting (LSC) | Quantification | Used to quantify the amount of purified [carbonyl-14C]-NADPH. | nih.gov |
6 Amino 5 Fluoronicotinamide As a Key Intermediate in Complex Chemical Synthesis
Precursor to Substituted Pyridine (B92270) Systems
The substituted aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science. 6-Amino-5-fluoronicotinamide serves as a valuable starting point for accessing a variety of functionalized pyridine derivatives.
Pyridyl amines are essential intermediates in the synthesis of pharmaceuticals and agrochemicals. While direct conversion of this compound is not widely documented, the closely related compound, 5-fluoronicotinamide (B1329777), is a known precursor to 3-amino-5-fluoropyridine (B1296810). This transformation is typically achieved through a Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.
The synthesis of 3-amino-5-fluoropyridine from 5-fluoronicotinamide highlights the utility of the nicotinamide (B372718) framework for producing valuable pyridyl amines. The presence of the amino group at the 6-position in this compound offers a handle for further derivatization or for directing subsequent reactions, making it a versatile precursor for a different subset of substituted pyridyl amines.
Table 1: Synthesis of 3-Amino-5-fluoropyridine from a Related Nicotinamide This table illustrates a common synthetic route for a structurally similar compound, demonstrating the utility of the nicotinamide scaffold.
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 5-Fluoronicotinamide | 1. Bromine, Sodium Hydroxide (B78521), Water | 3-Amino-5-fluoropyridine | 87.2% |
Formation of Dihydropyridine (B1217469) and Related Heterocycles
The 1,4-dihydropyridine (B1200194) (DHP) core is a privileged structure in medicinal chemistry, famously associated with calcium channel blockers. The synthesis of functionalized DHPs often involves multi-component reactions, such as the Hantzsch synthesis. Compounds structurally related to this compound are key components in similar transformations.
For instance, new triethylammonium (B8662869) 6-amino-4-aryl-3-carbamoyl-5-cyano-1,4-dihydropyridine-2-thiolates have been prepared in high yields through the ternary condensation of malononitrile, various aldehydes, and monothiomalonamide. sciforum.netresearchgate.net This reaction underscores the importance of the 6-amino-nicotinamide motif in building the DHP ring system. The resulting thiolates can be further functionalized, for example, through S-alkylation, to generate a library of novel 1,4-dihydronicotinamides. sciforum.netresearchgate.net These findings suggest that this compound is a prime candidate for participating in similar condensation reactions to yield novel, fluorinated dihydropyridine derivatives.
Role in the Elaboration of Naphthyridine Frameworks
Naphthyridines, or pyridopyridines, are bicyclic heterocyclic compounds with a wide range of biological activities. The construction of the naphthyridine skeleton can be achieved through various cyclization strategies, most notably the Friedländer annulation. This reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group.
As a substituted 3-aminopyridine (B143674) derivative, this compound is a precursor for building blocks suitable for such cyclizations. The amino group at position 6 and the carboxamide at position 3 can be chemically manipulated to generate the necessary functionalities to participate in intramolecular or intermolecular condensation reactions, leading to the formation of a second pyridine ring fused to the first. This strategic positioning of reactive groups makes it a valuable intermediate for accessing complex, fluorinated naphthyridine frameworks.
Contribution to the Construction of Multi-Ring Heterocyclic Architectures
The synthesis of complex, multi-ring heterocyclic systems often relies on precursors that contain multiple, strategically placed functional groups capable of undergoing sequential or one-pot cyclization reactions. This compound, with its amino, fluoro, and carboxamide substituents, is well-suited for this purpose.
Research has shown that related 6-amino-pyridine derivatives can be used to construct fused ring systems. For example, the reaction of o-aminonitriles with carbon disulfide provides a convenient one-step synthesis of fused pyrimidinedithiones. researchgate.net Other studies have detailed the synthesis of pyrazolo[3',4':4,5]thiopyrano[2,3-d]pyrimidines and pyrazolo[4,3-c] researchgate.netnih.govacs.orgtriazolo[1,5-a]pyridine derivatives from highly functionalized thiopyrano[4,3-c]pyrazole precursors. researchgate.netresearchgate.net The functional group array in this compound provides the necessary handles to engage in similar annulation strategies, enabling the construction of novel tricyclic and tetracyclic heterocyclic architectures.
Utility in the Preparation of Research Probes and Tool Compounds
The development of selective small molecules to probe biological pathways is a cornerstone of chemical biology and drug discovery. The pyridine and nicotinamide motifs are prevalent in a vast number of biologically active compounds, including enzyme inhibitors and receptor modulators.
Derivatives of pyridine-2,6-dicarboxamide have been shown to stabilize telomeric G-quadruplex DNA, indicating potential applications in anticancer therapies. nih.gov Furthermore, various tetrahydropyrimidine (B8763341) derivatives have been identified as muscarinic agonists, which could be useful in treating cognitive deficits associated with Alzheimer's disease. nih.gov Given that this compound provides a functionalized and fluorinated pyridine core, it represents an excellent starting material for the synthesis of analogs of these compounds. The fluorine atom can be particularly advantageous, often enhancing metabolic stability, binding affinity, and bioavailability. This makes the compound a valuable intermediate in the generation of novel research probes and tool compounds for exploring complex biological systems.
Exploration of 6 Amino 5 Fluoronicotinamide Derivatives and Analogs in Medicinal Chemistry Research
Structural Modification Strategies Based on the 6-Amino-5-fluoronicotinamide Core
The this compound scaffold offers multiple points for structural modification to optimize pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. Key strategies involve modifications at the pyridine (B92270) ring, the amino group, and the carboxamide moiety.
Modifications of the Pyridine Ring: Substitutions on the pyridine ring can significantly influence the electronic environment and steric profile of the molecule. For instance, in the development of histone deacetylase (HDAC) inhibitors based on a related 6-aminonicotinamide (B1662401) core, exploration of various substituents on the pyridine ring was crucial for achieving desired potency and selectivity. While direct examples for the this compound core are not extensively published, the principles from related series can be applied. For example, the introduction of small alkyl or alkoxy groups at other available positions on the ring could modulate lipophilicity and target engagement.
Derivatization of the 6-Amino Group: The 6-amino group is a key hydrogen bond donor and a site for introducing diverse substituents to probe the binding pocket of a target enzyme. Acylation or alkylation of this amino group can lead to the exploration of new interactions with the target protein. In the context of IRAK4 inhibitors, derivatives of 4,6-diaminonicotinamides have been explored, where modifications at one of the amino groups were critical for achieving potent inhibition. This suggests that similar derivatization of the 6-amino group of this compound could be a fruitful strategy.
Alterations of the Carboxamide Moiety: The carboxamide group is a crucial pharmacophoric element, often involved in key hydrogen bonding interactions with the target. Modifications of this group can impact binding affinity and physicochemical properties. Common strategies include:
N-Substitution: Introducing substituents on the amide nitrogen can explore additional binding pockets and improve properties like cell permeability.
Bioisosteric Replacement: Replacing the amide with other functional groups that mimic its hydrogen bonding and electronic properties.
The following table illustrates potential structural modifications based on strategies applied to related aminonicotinamide scaffolds.
| Modification Site | Strategy | Rationale | Potential Impact |
| Pyridine Ring | Introduction of small alkyl/alkoxy groups | Modulate lipophilicity and steric interactions | Improved potency and selectivity |
| 6-Amino Group | Acylation or Alkylation | Explore new binding interactions | Enhanced target engagement |
| Carboxamide Nitrogen | N-alkylation or N-arylation | Access additional binding pockets | Increased potency and improved DMPK properties |
| Carboxamide Group | Bioisosteric replacement (e.g., with a tetrazole) | Improve metabolic stability and oral bioavailability | Enhanced drug-like properties |
This table is illustrative and based on general medicinal chemistry principles and findings from related nicotinamide (B372718) series.
Application of Scaffold Hopping Methodologies for Novel Chemotype Discovery
Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with similar biological activity to a known active compound, often leading to improved properties and novel intellectual property. niper.gov.in Starting from the this compound core, several scaffold hopping approaches can be envisioned.
One common scaffold hopping strategy is the replacement of the central pyridine ring with other heterocyclic systems that maintain the key pharmacophoric elements in a similar spatial arrangement. niper.gov.in For the this compound scaffold, this could involve replacing the pyridine ring with other six-membered heterocycles like pyrimidines or pyridazines, or with five-membered rings such as pyrazoles or imidazoles. The goal is to identify new scaffolds that present the key amino and carboxamide (or a bioisostere) groups in a manner that allows for optimal interaction with the biological target.
Bioisosteric replacement of the carboxamide group is another critical strategy. The amide bond can be susceptible to metabolic degradation, and its replacement with a more stable group can enhance the pharmacokinetic profile of a drug candidate. Common bioisosteres for the amide group include five-membered heterocycles like oxadiazoles, triazoles, and tetrazoles. drughunter.com These replacements can mimic the hydrogen bonding capabilities and electronic properties of the amide while offering improved metabolic stability.
A study on nicotinamide derivatives for fungicidal activity demonstrated the successful replacement of an azo bond with a 1,2,4-oxadiazole (B8745197) motif, leading to a significant improvement in efficacy. nih.gov This highlights the potential of such bioisosteric replacements in optimizing the properties of nicotinamide-based compounds.
The following table presents potential heterocyclic replacements and bioisosteric substitutions for the this compound scaffold.
| Original Moiety | Replacement Strategy | Example Replacement | Rationale |
| Pyridine Ring | Heterocycle Replacement | Pyrimidine, Pyrazole | Maintain key pharmacophoric vectors, explore new IP space |
| Carboxamide Group | Bioisosteric Substitution | 1,2,4-Oxadiazole, Tetrazole | Improve metabolic stability, modulate physicochemical properties |
This table is illustrative and based on established principles of scaffold hopping and bioisosterism.
Ring opening and closure strategies represent more drastic scaffold hopping approaches that can lead to the discovery of truly novel chemotypes. nih.gov For the this compound core, a hypothetical ring-opening strategy could involve cleaving one of the bonds in the pyridine ring to generate a flexible acyclic intermediate. This intermediate could then be cyclized in a different manner to form a new heterocyclic system.
Conversely, a ring closure approach could start from a suitably functionalized acyclic precursor that can be cyclized to form a novel heterocyclic core that mimics the spatial arrangement of the key functional groups of this compound. For example, a derivative of a diaminopyrimidine could be designed to present functional groups in a similar orientation.
These approaches are less common than direct heterocycle replacement but can be powerful tools for escaping existing chemical space and identifying compounds with fundamentally different structures and potentially improved properties.
Design Principles for Lead Generation and Optimization Campaigns
The successful transition from a hit compound to a clinical candidate relies on a systematic process of lead generation and optimization. For campaigns starting with the this compound scaffold, several key design principles should be considered.
Lead Generation: The initial phase of lead generation often involves high-throughput screening (HTS) of compound libraries or a more focused approach using fragment-based screening or structure-based design. If this compound is identified as a hit, initial efforts would focus on confirming its activity and establishing a preliminary structure-activity relationship (SAR). This involves synthesizing a small number of close analogs to understand which parts of the molecule are essential for activity.
Lead Optimization: Once a lead series is established, the optimization phase aims to improve multiple parameters concurrently, including:
Potency: Enhancing the binding affinity for the target. This is often guided by computational modeling and structure-based design if a crystal structure of the target is available.
Selectivity: Minimizing off-target activities to reduce potential side effects. This involves screening against a panel of related targets.
ADME Properties: Optimizing absorption, distribution, metabolism, and excretion properties to ensure the compound reaches its target in sufficient concentrations and has an appropriate duration of action. This often involves modulating lipophilicity and metabolic stability.
Physicochemical Properties: Improving properties like solubility to facilitate formulation and administration.
A successful lead optimization campaign for a 4-aminopyridine (B3432731) benzamide (B126) scaffold as TYK2 inhibitors demonstrated the importance of a structure-based design approach to improve potency and selectivity. nih.gov Modifications to different parts of the molecule led to a compound with excellent oral exposure and in vivo efficacy. nih.gov
The following table outlines key considerations in a lead optimization campaign for this compound derivatives.
| Optimization Goal | Design Strategy | Example Modification |
| Improve Potency | Structure-based design, SAR exploration | Introduce substituents that form additional interactions with the target |
| Enhance Selectivity | Target-hopping, counter-screening | Modify substituents to disfavor binding to off-targets |
| Optimize ADME | Modulate lipophilicity (logP/logD), block metabolic hotspots | Introduce polar groups, replace metabolically labile groups |
| Improve Solubility | Introduce ionizable groups, reduce crystallinity | Add basic amines or acidic groups, disrupt crystal packing |
This table provides a general framework for lead optimization based on established medicinal chemistry principles.
Investigation of Biological Interactions and Preclinical Research Applications of 6 Amino 5 Fluoronicotinamide and Its Analogs
Modulation of Cellular and Enzymatic Activities
The structural similarity of 6-Amino-5-fluoronicotinamide and its analogs to endogenous nicotinamide (B372718) allows them to interfere with various cellular processes, acting as metabolic antagonists and enzyme inhibitors.
6-Aminonicotinamide (B1662401) (6-AN), a structural analog of this compound, is recognized as a potent antimetabolite of nicotinamide. researchgate.net It exerts its effects by being metabolized into analogs of nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). researchgate.net These analogs, namely 6-aminonicotinamide adenine dinucleotide (6-ANAD) and 6-aminonicotinamide adenine dinucleotide phosphate (6-ANADP), are not effective electron acceptors and can inhibit pyridine (B92270) nucleotide-linked dehydrogenases. researchgate.net The toxic and carcinostatic activities of 6-AN have been demonstrated to be reversible by the administration of nicotinamide, highlighting the competitive nature of this interaction. researchgate.net This suggests that this compound likely exhibits similar nicotinamide analog activity, interfering with NAD(P)-dependent pathways, and that its antimetabolite effects could potentially be reversed by an excess of nicotinamide.
A primary target of 6-aminonicotinamide and its analogs is the enzyme 6-phosphogluconate dehydrogenase (6PGD), a critical component of the pentose (B10789219) phosphate pathway (PPP). nih.gov The analog 6-AN is converted intracellularly into 6-amino-NADP+, which acts as a potent inhibitor of 6PGD. nih.gov This inhibition disrupts the PPP, a pathway essential for producing NADPH and precursors for nucleotide biosynthesis. The blockade of 6PGD by these analogs can lead to a reduction in cellular proliferation and has been explored as a strategy in cancer research. researchgate.netmdpi.com The inhibitory action on this key metabolic enzyme underscores the potential of this compound analogs as modulators of cellular metabolism.
Table 1: Effects of 6-Aminonicotinamide (6-AN) on Cellular Metabolism
| Parameter | Observation in Preclinical Models | Reference |
| Lactate Production | Suppressed in lung cancer cell lines | researchgate.net |
| Glucose Consumption | Suppressed in lung cancer cell lines | researchgate.net |
| Mitochondrial Potential | Modified in lung cancer cell lines | researchgate.net |
| Redox Balance | Modified in lung cancer cell lines | researchgate.net |
| Endoplasmic Reticulum Stress | Induced in lung cancer cell lines | researchgate.netmdpi.com |
| NADP+/NADPH Ratio | Altered in lung cancer cell lines | researchgate.net |
The hypothalamic-pituitary-adrenal (HPA) axis governs the secretion of vital hormones, including those from the adrenal cortex. The pituitary gland releases adrenocorticotropic hormone (ACTH), which stimulates the adrenal cortex to produce glucocorticoids like cortisol, as well as androgens. nih.govclevelandclinic.org Research has shown that nicotinamide and its derivatives can influence the synthesis of pituitary hormones, such as growth hormone and prolactin, in cultured pituitary cells. This suggests a potential mechanism by which nicotinamide analogs, including this compound, could modulate adrenocortical secretion. By stimulating or altering the release of pituitary hormones like ACTH, these compounds could indirectly affect the production of cortisol and other adrenal steroids. clevelandclinic.orgwikipedia.orgucsf.educlevelandclinic.orgnih.gov
Mechanistic Studies of Biological Uptake and Interaction in Preclinical Models
The distribution and accumulation of this compound and its derivatives in biological tissues are governed by specific molecular interactions and uptake pathways, which are areas of active preclinical investigation.
Fluoronicotinamide derivatives have demonstrated a notable affinity for melanin (B1238610), a pigment found in various tissues, including the skin, eyes, and certain types of tumors like melanoma. mdpi.comnih.govnih.govskinwhiteningscience.comresearchgate.net This binding affinity can lead to the selective accumulation and retention of these compounds in melanin-rich tissues. This property is of significant interest in the development of targeted therapies and diagnostic agents for pigmented diseases. The interaction with melanin can serve as a natural targeting mechanism, concentrating the compound at the desired site of action.
The precise mechanisms governing the cellular uptake and accumulation of this compound and its analogs are multifaceted and continue to be elucidated.
One proposed mechanism involves an interaction with the melanin biosynthesis pathway . The synthesis of melanin is a complex process that begins with the amino acid tyrosine and involves several enzymatic steps. nih.govnih.govskinwhiteningscience.comresearchgate.net It is hypothesized that compounds with a high affinity for melanin or its precursors may be incorporated or sequestered during the melanogenesis process, leading to their accumulation in melanotic cells.
Another potential avenue for cellular uptake is through sigma receptor mediation . Sigma receptors, particularly the sigma-1 subtype, are transmembrane proteins that can interact with a wide variety of ligands. nih.govnih.govmdpi.com While some benzamide (B126) derivatives, which share structural similarities with nicotinamides, are known to bind to sigma receptors, the direct involvement of the sigma-1 receptor in the uptake of anisamide-decorated particles has been questioned in some studies. researchgate.net Further research is needed to clarify the role of sigma receptors in the cellular transport of this compound and its derivatives. nih.govnih.gov
Development of Research Radiotracers for Molecular Imaging in Preclinical Settings
Nicotinamide and its derivatives have been identified as promising scaffolds for the development of radiotracers for positron emission tomography (PET) imaging, particularly in the context of oncology. The ability to incorporate a fluorine-18 (B77423) ([¹⁸F]) label into the nicotinamide ring has led to the creation of novel imaging agents. One such analog, [¹⁸F]-6-fluoro-N-[2-(diethylamino)ethyl] pyridine-3-carboxamide, known as [¹⁸F]MEL050, has been a subject of significant preclinical investigation as a potential agent for imaging melanin-producing tumors like melanoma. nih.govnih.gov This compound serves as a key example of how structural modifications to the this compound backbone can yield valuable research tools for molecular imaging.
In studies involving murine models of pigmented melanoma (B16-F0 allografts), [¹⁸F]MEL050 demonstrated high and specific uptake in the tumors. PET imaging revealed a tumor-to-background ratio of approximately 20:1 at one hour post-injection, which increased to over 50:1 at two and three hours. This high contrast allows for clear visualization of the tumor tissue. Notably, no significant uptake was observed in amelanotic (non-pigmented) human melanoma xenografts (A375), highlighting the specificity of the tracer for melanin.
Further research compared the performance of [¹⁸F]MEL050 to the commonly used clinical PET tracer, [¹⁸F]FDG, in the same melanoma model. The tumor-to-background ratio for [¹⁸F]MEL050 was found to be more than nine-fold higher than that of [¹⁸F]FDG (50.9 ± 6.9 vs. 5.8 ± 0.5), indicating superior imaging contrast for pigmented melanoma.
The ability of [¹⁸F]MEL050 to detect metastatic disease was also assessed in a murine model of lung metastasis. PET/CT imaging showed intense uptake of the radiotracer in metastatic lesions within the lungs, which correlated well with the tumor burden confirmed at necroscopy. This suggests the potential of such tracers for staging metastatic melanoma.
Interactive Table: [¹⁸F]MEL050 Uptake in Melanoma Xenograft Models
| Model | Tracer | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Background Ratio | Reference |
|---|---|---|---|---|---|
| B16-F0 (pigmented) | [¹⁸F]MEL050 | 1 h | 8.4 ± 1.5 | ~20:1 | nih.gov |
| B16-F0 (pigmented) | [¹⁸F]MEL050 | 2 h | 9.4 ± 1.6 | >50:1 | nih.gov |
| B16-F0 (pigmented) | [¹⁸F]MEL050 | 3 h | 7.8 ± 1.4 | >50:1 | nih.gov |
| A375 (amelanotic) | [¹⁸F]MEL050 | - | No significant uptake | - |
Understanding the biodistribution and pharmacokinetic profile of a novel radiotracer is paramount for its development and potential clinical translation. Ex vivo biodistribution studies in mice bearing B-16F0 melanoma tumors provided detailed insights into the organ distribution of [¹⁸F]MEL050. nih.gov
The tracer exhibited high accumulation in the tumor, with the percentage of injected dose per gram (%ID/g) peaking at 9.4 ± 1.6 at 2 hours post-injection. nih.gov Encouragingly, the uptake in most normal organs was low, and the tracer demonstrated rapid clearance from the body, primarily through the renal system. researchgate.net At one hour post-injection, the highest non-target radioactivity levels were observed in the eye (a melanin-containing organ), stomach, and thyroid. nih.gov The rapid clearance from non-target tissues contributes to the high tumor-to-background ratios observed in PET images.
The pharmacokinetic properties of [¹⁸F]MEL050 are favorable for an imaging agent, characterized by its rapid tumor uptake and efficient clearance from the bloodstream and non-target organs. This profile allows for high-quality images to be acquired within a relatively short time after tracer administration.
Interactive Table: Biodistribution of [¹⁸F]MEL050 in B-16F0 Melanoma-Bearing Mice (%ID/g)
| Organ | 0.25 h | 1 h | 2 h | 3 h | 6 h | Reference |
|---|---|---|---|---|---|---|
| Tumor | 7.0 ± 0.9 | 8.4 ± 1.5 | 9.4 ± 1.6 | 7.8 ± 1.4 | 7.7 ± 2.3 | nih.gov |
| Blood | - | - | - | - | - | |
| Heart | - | - | - | - | - | |
| Lung | - | 1.6 | - | - | - | nih.gov |
| Liver | - | - | - | - | - | |
| Spleen | - | 2.4 | - | - | - | nih.gov |
| Kidneys | - | - | - | - | - | |
| Stomach | - | 3.4 | - | - | - | nih.gov |
| Intestine | - | - | - | - | - | |
| Muscle | - | - | - | - | - | |
| Bone | - | 1.4 | - | - | - | nih.gov |
| Brain | - | - | - | - | - | |
| Eye | - | 19.0 | - | - | - | nih.gov |
Future Research Directions and Unexplored Avenues for 6 Amino 5 Fluoronicotinamide
Emerging Synthetic Strategies for Complex Derivatives
The future synthesis of 6-amino-5-fluoronicotinamide derivatives will likely focus on creating more complex and functionally diverse molecules. Modern synthetic methods, such as C-H bond functionalization, could allow for late-stage modifications of the pyridine (B92270) ring, enabling the rapid generation of a library of analogues without the need for lengthy de novo syntheses. acs.org This approach is particularly valuable for structure-activity relationship (SAR) studies. acs.org
Furthermore, the development of novel coupling strategies will be crucial. For instance, methods analogous to the efficient synthesis of 6-amino-5-carboxamidouracils, which are precursors for 8-substituted xanthines, could be adapted. frontiersin.org Such strategies, which may involve non-hazardous coupling reagents and yield pure products quickly, would be highly beneficial for creating a diverse range of amide derivatives at the C3 position of this compound. frontiersin.org The exploration of photoredox catalysis could also open new avenues for the synthesis of uniquely substituted 3-fluoropyridines, which can be assembled from simple ketone components. acs.org
| Synthetic Approach | Potential Application for this compound | Key Advantages |
| C-H Bond Functionalization | Direct modification of the pyridine core at various positions. | Late-stage diversification, increased synthetic efficiency. acs.org |
| Advanced Coupling Methods | Efficient synthesis of diverse amide and other derivatives. | Use of safer reagents, rapid product formation, high purity. frontiersin.org |
| Photoredox Catalysis | Novel pathways to construct the fluoropyridine scaffold. | Access to unique substitution patterns from simple precursors. acs.org |
Identification of Novel Biological Targets and Therapeutic Research Areas
While the structural similarity of this compound to nicotinamide (B372718) suggests interactions with NAD+-dependent enzymes, the full spectrum of its biological targets is yet to be explored. uea.ac.uk Future research should aim to identify novel protein interactions that may be influenced by the compound's unique electronic properties conferred by the fluorine atom. The development of fluorinated NAD precursors has been shown to enhance the cytotoxicity of certain drugs in cancer cells, indicating a promising avenue for investigation. nih.gov
The pyridine nucleus is a well-established scaffold in a wide range of clinically approved drugs, demonstrating its versatility. rsc.org Pyridine derivatives have shown efficacy as anticancer agents by targeting various mechanisms, including tubulin polymerization. nih.govrsc.org Consequently, derivatives of this compound could be investigated for their potential as inhibitors of novel targets in oncology. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, potentially leading to improved metabolic stability and target affinity.
Radioiodinated fluoronicotinamide-benzamide derivatives have been evaluated as theranostic agents for melanoma, showcasing the potential of this scaffold in targeted cancer therapy and diagnosis. mdpi.com This opens up the possibility of developing this compound-based probes for imaging and therapeutic applications in other cancers.
| Potential Therapeutic Area | Rationale for Exploration | Example of Related Research |
| Oncology | Pyridine scaffold is common in anticancer drugs; fluorine can enhance activity. nih.govrsc.org | Fluorinated NAD precursors enhancing glioblastoma cell death. nih.gov |
| Neurodegenerative Diseases | Nicotinamide has shown neuroprotective effects. | Nicotinamide derivatives are being explored for various neurological disorders. |
| Infectious Diseases | Pyridine derivatives have demonstrated antibacterial properties. nih.gov | Synthesis of pyridine-based compounds with activity against resistant bacteria. nih.gov |
| Metabolic Disorders | Nicotinamide N-methyltransferase (NNMT) is a target for obesity and diabetes. researchgate.net | Development of novel nicotinamide analogs as NNMT inhibitors. researchgate.net |
Integration with Advanced Analytical and High-Throughput Screening Methodologies
To accelerate the discovery of new applications for this compound and its derivatives, integration with advanced analytical and high-throughput screening (HTS) platforms is essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological targets to identify "hit" compounds. prf.org Automated platforms that can synthesize, screen, and analyze drug candidates in a high-throughput manner would be particularly beneficial for exploring the therapeutic potential of a diverse library of this compound derivatives. prf.org
The unique properties of the fluorine atom can be leveraged in these screening assays. For instance, 19F Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for monitoring protein-ligand interactions and for quality control during synthesis.
Recent advancements in analytical techniques for detecting and quantifying fluorinated compounds will also play a crucial role. perkinelmer.comperkinelmer.com Methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being developed for more sensitive and compound-independent detection of elemental fluorine, which could aid in metabolic studies of fluorinated drugs. perkinelmer.comperkinelmer.com The combination of multiple advanced analytical techniques can help in the unequivocal identification of novel compounds and their metabolites in biological systems. researchgate.net
| Methodology | Application in this compound Research | Benefit |
| High-Throughput Screening (HTS) | Rapidly screen libraries of derivatives against various biological targets. | Accelerates hit identification and drug discovery. prf.org |
| 19F NMR Spectroscopy | Monitor binding to target proteins and assess compound purity. | Provides unique insights into molecular interactions and quality control. |
| Advanced Mass Spectrometry | Identify and quantify metabolites in biological samples. | Enhances understanding of pharmacokinetics and metabolic fate. perkinelmer.comresearchgate.net |
Exploration in Materials Science and Other Non-Biomedical Fields
The potential applications of this compound are not limited to the biomedical field. The unique properties imparted by the fluorine atom, such as high thermal stability and chemical resistance, make fluorinated organic compounds valuable in materials science. nbinno.com These compounds are used in the development of advanced polymers, coatings, and electronic components. nbinno.com The incorporation of fluorine can lead to materials with exceptional dielectric properties, low friction coefficients, and excellent weathering resistance. nbinno.com
Derivatives of this compound could be explored as building blocks for novel functional materials. For example, the pyridine ring can participate in coordination with metals, and the amino and amide groups offer sites for polymerization or cross-linking. Fluorinated organic materials have found applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their tunable electronic properties and stability. rsc.org The specific electronic characteristics of this compound could be harnessed in the design of new materials with tailored optical or electronic properties.
Furthermore, the field of "fluorous" chemistry, which utilizes the unique phase separation properties of highly fluorinated compounds, could be another avenue for exploration. rsc.org This could involve using derivatives of this compound in fluorous biphasic catalysis or as tags for purification.
| Field of Application | Potential Role of this compound Derivatives | Key Properties |
| Advanced Polymers | Monomers for high-performance plastics. | Thermal stability, chemical resistance. nbinno.com |
| Electronics and Optoelectronics | Components in OLEDs and other devices. | Tunable electronic properties, enhanced stability. rsc.org |
| Functional Coatings | Additives to enhance surface properties. | Low friction, weather resistance. nbinno.com |
| Fluorous Chemistry | Building blocks for fluorous tags or catalysts. | Unique phase separation behavior. rsc.org |
Q & A
Q. What are the key considerations for designing a synthetic pathway for 6-amino-5-fluoronicotinamide, and how can intermediates be characterized?
To design a synthetic route, prioritize regioselective fluorination and amination steps, leveraging methods from analogous fluorinated pyridine derivatives. For example, fluorination via halogen exchange (e.g., using KF in polar aprotic solvents) and amination via nucleophilic substitution or catalytic coupling reactions can be explored. Intermediate characterization should include -NMR to confirm fluorine incorporation, - and -NMR for structural validation, and IR spectroscopy to track functional groups (e.g., amide C=O stretches). Elemental analysis ensures purity .
Q. How can researchers systematically evaluate the biological activity of this compound in vitro?
Adopt the PICO framework (Population: target enzyme/cell line; Intervention: compound exposure; Comparison: control/analogues; Outcome: IC/EC values). Use dose-response assays (e.g., enzymatic inhibition or cell viability assays) with triplicate measurements. Include positive controls (e.g., known inhibitors) and validate results using orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
Q. What analytical techniques are critical for verifying the purity and stability of this compound?
Employ HPLC with UV/Vis detection (≥95% purity threshold) and mass spectrometry (HRMS) for molecular weight confirmation. Stability studies under varying pH, temperature, and light conditions should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with periodic sampling. Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Advanced Research Questions
Q. How should contradictory data on the metabolic stability of this compound be resolved across studies?
Conduct a systematic review of methodologies, focusing on variables like hepatocyte source (human vs. rodent), incubation conditions (e.g., NADPH concentration), and detection limits. Use meta-analysis to quantify heterogeneity (I statistic) and subgroup analyses to identify confounding factors. Validate findings with in vitro-in vivo extrapolation (IVIVE) models and cross-species comparisons .
Q. What strategies can reconcile discrepancies in reported binding affinities of this compound for kinase targets?
Evaluate assay conditions (e.g., ATP concentration in kinase assays, buffer ionic strength) and compound solubility (via DLS or nephelometry). Perform orthogonal binding assays (e.g., ITC for thermodynamic profiling vs. fluorescence polarization for kinetic data). Use molecular docking to assess if crystallographic vs. solution-state conformations explain variability .
Q. How can researchers integrate computational and experimental data to optimize this compound’s pharmacokinetic profile?
Apply QSAR models to predict logP, solubility, and permeability, validated by experimental Caco-2 assays. Use molecular dynamics simulations to assess protein-ligand stability and guide structural modifications (e.g., fluorine substitution patterns). Iterate between in silico predictions and in vitro ADME assays (e.g., microsomal clearance) to refine lead compounds .
Q. What ethical and methodological safeguards are essential when testing this compound in primary cell lines?
Obtain IRB/IACUC approval for primary cell use, ensuring donor consent and anonymization. Include viability controls (e.g., ATP assays) to distinguish compound toxicity from experimental artifacts. Use multiple donor lines to account for genetic variability and report batch-specific data (e.g., passage number, media composition) .
Methodological Notes
- Data Validation : Replicate key findings using independent techniques (e.g., NMR vs. X-ray crystallography for structure confirmation) .
- Conflict Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments addressing contradictions .
- Reporting Standards : Adhere to ACS Style Guidelines for numerical precision (e.g., SD ± 0.1 units) and statistical significance thresholds (p < 0.05 with Bonferroni correction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
